N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
Description
This compound belongs to a class of heterocyclic derivatives featuring a benzo[d]thiazole moiety fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The 6-acetyl substituent on the tetrahydrothienopyridine ring distinguishes it from structurally related analogues.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S2/c1-14(27)26-12-11-16-19(13-26)30-23(25-21(28)15-7-3-2-4-8-15)20(16)22-24-17-9-5-6-10-18(17)29-22/h2-10H,11-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAODBNAOVSAVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]benzamide, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis.
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a compromised cell wall, making the bacteria more susceptible to external threats and eventually leading to cell death.
Comparison with Similar Compounds
Pharmacological and Mechanistic Insights
- APE1 Inhibitors (Compound 3): The 6-isopropyl group in Compound 3 confers low micromolar APE1 inhibition, synergizing with alkylating agents like MMS and TMZ to increase DNA damage accumulation.
- PARP Inhibitors (Compound 27): Despite structural similarities (tetrahydrothienopyridine scaffold), Compound 27’s benzimidazole core and carboxamide tail enable nanomolar PARP inhibition, highlighting the importance of heterocyclic core modifications for target specificity .
- Sulfamoyl Group (): The diethylsulfamoyl substitution likely improves aqueous solubility but could reduce blood-brain barrier permeability relative to Compound 3 .
Pharmacokinetic and Toxicity Profiles
- Compound 3: Demonstrates robust plasma and brain exposure in mice after intraperitoneal administration, supporting its use in central nervous system malignancies. No acute toxicity reported at effective doses .
- Target Compound : Pharmacokinetic data are unavailable, but the acetyl group’s polarity may reduce systemic exposure compared to isopropyl or ethyl analogues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C to minimize side reactions.
- Cyclization : Optimize temperature (80–100°C) and solvent (e.g., ethanol or DMF) to enhance ring closure efficiency.
- Acetylation : Introduce the acetyl group using acetic anhydride in the presence of a base (e.g., pyridine) .
- Critical Parameters : Reaction time, solvent polarity, and temperature gradients significantly impact yield and purity. For example, prolonged heating (>12 hours) may degrade sensitive functional groups .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying the aromatic protons of the benzothiazole ring (δ 7.2–8.5 ppm) and the tetrahydrothieno scaffold (δ 2.5–4.0 ppm). Multiplicity analysis confirms substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect by-products. Retention time consistency across batches ensures reproducibility .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 464.12) and fragmentation patterns .
Q. How is the compound typically purified, and what challenges arise during this process?
- Methodological Answer :
- Recrystallization : Use solvent mixtures like ethanol/water or dichloromethane/hexane to isolate crystalline product. Challenges include low solubility of the acetylated intermediate, requiring iterative solvent screening .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) resolves polar impurities. Note that the tetrahydrothieno moiety may cause tailing, necessitating TLC monitoring with UV visualization .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Structural Analog Synthesis : Modify the acetyl group (e.g., replace with propionyl or trifluoroacetyl) and the benzamide substituent (e.g., electron-withdrawing vs. donating groups). Test analogs against target enzymes (e.g., APE1) using fluorescence-based assays .
- Biological Testing : Measure IC50 values in enzyme inhibition assays (e.g., APE1) and correlate with structural features. For example, bulky substituents on the benzamide may reduce potency due to steric hindrance .
- Data Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Metabolic Stability Screening : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thieno ring). Introduce blocking groups (e.g., methyl or fluorine) at labile positions .
- Pharmacokinetic (PK) Profiling : Conduct murine studies with IV/oral dosing. If bioavailability is low (<20%), consider prodrug strategies (e.g., esterification of the acetyl group) .
- Tissue Distribution Studies : Radiolabel the compound (e.g., 14C-acetyl) to track accumulation in target organs versus off-target tissues .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to APE1’s active site (PDB: 1DEW). Prioritize poses with hydrogen bonds between the benzamide carbonyl and Arg177 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD fluctuations (>2 Å suggests poor binding) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG). Compare with experimental IC50 values to validate models .
Q. How do crystallographic techniques resolve ambiguous structural data for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol). Use SHELXL for structure refinement, focusing on the tetrahydrothieno ring’s puckering parameters and acetyl group orientation .
- Discrepancy Resolution : If NMR suggests multiple conformers, crystallography can confirm the dominant solid-state structure. For example, a twisted benzothiazole ring vs. planar geometry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s metabolic stability in different assay systems?
- Methodological Answer :
- Assay Comparison : Cross-validate microsomal stability (e.g., human vs. murine) and hepatocyte assays. Discrepancies may arise from species-specific enzyme expression .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidation of the thieno ring in microsomes but not in hepatocytes due to competing glucuronidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
